molecular formula C18H29N5O3 B6474151 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640959-02-8

4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B6474151
CAS No.: 2640959-02-8
M. Wt: 363.5 g/mol
InChI Key: VYDRMVUIDPPNFS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a carboxamide group at the 1-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. The 4-position of the piperidine is modified by a [(3-methoxypyrazin-2-yl)(methyl)amino]methyl group.

Properties

IUPAC Name

4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-22(16-17(25-2)20-8-7-19-16)13-14-3-9-23(10-4-14)18(24)21-15-5-11-26-12-6-15/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDRMVUIDPPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperidine/Piperazine Carboxamide Cores

MK0974 (From )
  • Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
  • Key Differences : Replaces the oxan-4-yl group with a trifluoroethyl-substituted azepane and incorporates an imidazopyridine ring.
  • Activity : Potent GSK-3β inhibitor with enhanced blood-brain barrier penetration due to trifluoroethyl group .
Compound 28 (From )
  • Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
  • Key Differences: Piperazine instead of piperidine core; benzooxazinone and pyridin-3-yl substituents.
  • Activity: Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) due to the planar benzooxazinone moiety enhancing π-π stacking .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide (From )
  • Structure : Features a pyridazinyl group and a trifluoromethylpyridinyloxy-benzylidene substituent.
  • Key Differences : Aromatic trifluoromethyl group increases metabolic stability but reduces solubility compared to the oxan-4-yl group .

Analogues with Neurotensin Receptor Agonist Activity (From )

  • Example 221: 1-(6-((2-Hydroxyethyl)(Methyl)Amino)-4-(4-(3-Methoxypyrazin-2-yl)Piperidin-1-yl)Quinazolin-2-yl)Cyclobutanol.
  • Comparison : Shares the 3-methoxypyrazin-2-yl-piperidine motif but incorporates a quinazoline scaffold.
  • Activity : Neurotensin receptor agonist with submicromolar potency (EC₅₀ = 120 nM) attributed to the quinazoline’s planar structure .

Venetoclaxum (From )

  • Structure: 4-(4-{[2-(4-Chlorophenyl)-4,4-Dimethylcyclohex-1-En-1-yl]Methyl}Piperazin-1-yl)-N-[(3-Nitro-4-{[(Oxan-4-yl)Methyl]Amino}Phenyl)Sulfonyl]-2-[(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy]Benzamide.
  • Comparison : Piperazine core with sulfonyl and pyrrolopyridin-oxy groups; oxan-4-yl appears as a substituent.
  • Activity : BCL-2 inhibitor; the sulfonyl group enhances target binding but reduces oral bioavailability compared to carboxamide derivatives .

Structural-Activity Relationship (SAR) Trends

Impact of Substituents on Piperidine/Piperazine Cores

Compound Core Key Substituents Biological Target Activity
Target Compound Piperidine 3-Methoxypyrazine, oxan-4-yl Undisclosed (GPCR likely) N/A
MK0974 Piperidine Imidazopyridine, trifluoroethyl GSK-3β IC₅₀ = 8 nM
Compound 28 Piperazine Benzooxazinone, pyridin-3-yl Kinases IC₅₀ ~100 nM
Example 221 () Piperidine Quinazoline, cyclobutanol Neurotensin Receptor EC₅₀ = 120 nM

Role of Oxan-4-yl Group

  • Conformational Rigidity : The oxan-4-yl group in the target compound may restrict rotational freedom, improving binding specificity compared to flexible alkyl chains in analogues like Compound 29b () .
  • Lipophilicity : LogP values for oxan-4-yl-containing compounds (e.g., venetoclaxum) are typically higher (~4.5), enhancing membrane permeability but posing solubility challenges .

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